Welcome to the BenchChem Online Store!
molecular formula C10H22NO2P B1668510 CGP46381 CAS No. 123691-14-5

CGP46381

Cat. No. B1668510
M. Wt: 219.26 g/mol
InChI Key: XOESDNIUAWGCLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05064819

Procedure details

A mixture of 3.0 g of 3-aminopropyl(benzyl)phosphinic acid hydrochloride and 0.6 g of Nishimura catalyst in 30 ml of methanol is hydrogenated during 4 hours. The catalyst is filtered off and the solvent removed by evaporation. The residue is dissolved in 20 ml of methanol and 10 ml of propyleneoxide are added to the solution. Stirring for 3 hours affords a white solid which is filtered off and dried over phosphorous pentoxide to yield 3-aminopropyl(cyclohexylmethyl)phosphinic acid, m.p. 230° (dec.).
Name
3-aminopropyl(benzyl)phosphinic acid hydrochloride
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
Nishimura catalyst
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][CH2:5][P:6]([CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=[O:8])[OH:7]>CO>[NH2:2][CH2:3][CH2:4][CH2:5][P:6]([CH2:9][CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1)(=[O:7])[OH:8] |f:0.1|

Inputs

Step One
Name
3-aminopropyl(benzyl)phosphinic acid hydrochloride
Quantity
3 g
Type
reactant
Smiles
Cl.NCCCP(O)(=O)CC1=CC=CC=C1
Name
Nishimura catalyst
Quantity
0.6 g
Type
catalyst
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
Stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 20 ml of methanol
ADDITION
Type
ADDITION
Details
10 ml of propyleneoxide are added to the solution
CUSTOM
Type
CUSTOM
Details
affords a white solid which
FILTRATION
Type
FILTRATION
Details
is filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over phosphorous pentoxide

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NCCCP(O)(=O)CC1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.